methylidene}(propoxy)amine CAS No. 338415-98-8](/img/structure/B2726590.png)

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}(propoxy)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

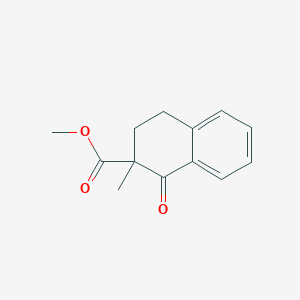

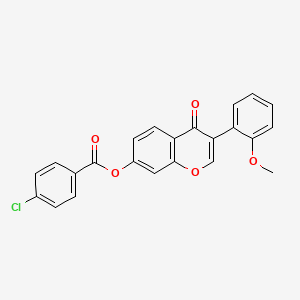

The molecular structure of this compound is based on its molecular formula, C19H19ClN2O3. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a 4-chlorophenyl group and a 4-nitrophenyl group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used.Wissenschaftliche Forschungsanwendungen

Mechanistic Probes in Nitrosation Reactions

Compounds similar to "(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine" have been utilized as mechanistic probes in nitrosation reactions. The study by Loeppky and Elomari (2000) explored N-cyclopropyl-N-alkylanilines' reactions with nitrous acid, highlighting the selective cleavage of the cyclopropyl group and supporting a mechanism involving amine radical cation formation followed by rapid ring opening (Loeppky & Elomari, 2000). This suggests that compounds with cyclopropyl groups adjacent to nitrogen could be valuable in studying the dynamics of nitrosation processes.

Nucleofugality Patterns in Aminolysis and Phenolysis

Another area of application involves understanding nucleofugality patterns in aminolysis and phenolysis of thiocarbonates. Castro et al. (2009) provided kinetic insights into reactions of S-aryl O-aryl thiocarbonates with secondary alicyclic amines, contributing to a deeper understanding of reaction mechanisms and the influence of substituent effects on reaction rates (Castro et al., 2009). This research points to the potential use of structurally complex amines in probing reactivity and steric effects in organic transformations.

Synthesis of Drosophila Nicotinic Receptor Probes

Compounds incorporating elements like nitro groups and cyclopropyl rings have also been used in synthesizing probes for Drosophila nicotinic acetylcholine receptors. Zhang, Tomizawa, and Casida (2004) demonstrated novel approaches using alpha-nitro ketone intermediates for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as receptor probes (Zhang, Tomizawa, & Casida, 2004). This indicates the potential of structurally related compounds in developing tools for neurobiological research.

Antioxidant Oxidation Products StudyResearch on antioxidants based on N,N'-substituted p-phenylenediamines, such as those conducted by Rapta et al. (2009), investigates the electrochemical and spectroscopic properties of aromatic secondary amines, providing insights into the oxidation behavior of these compounds (Rapta et al., 2009). This kind of study could inform the development of new antioxidants or the improvement of existing ones, leveraging the structural motifs found in compounds like "(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine."

Eigenschaften

IUPAC Name |

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-2-11-25-21-19(14-5-9-16(10-6-14)22(23)24)18-12-17(18)13-3-7-15(20)8-4-13/h3-10,17-18H,2,11-12H2,1H3/b21-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHPOQTFXRJFS-XUTLUUPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON=C(C1CC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO/N=C(/C1CC1C2=CC=C(C=C2)Cl)\C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2726514.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)

![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)